![molecular formula C15H25N7O7S2 B10778264 5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)
5'-O-[(L-Methionyl)-sulphamoyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves the coupling of L-methionine with adenosine through a sulphamoyl linkage. The reaction typically requires the activation of the carboxyl group of L-methionine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route, including the use of automated synthesis equipment and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine can undergo various chemical reactions, including:
Oxidation: The sulphur atom in the methionyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulphamoyl group can be reduced to form amines.
Substitution: The amino groups in the adenosine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted adenosine derivatives.
Wissenschaftliche Forschungsanwendungen
5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine has several potential scientific research applications, including:
Chemistry: It can be used as a model compound to study sulphamoyl linkages and their reactivity.
Biology: It may serve as a tool to investigate the role of methionine and adenosine derivatives in biological systems.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in targeting enzymes or pathways involving methionine or adenosine.
Industry: It may find applications in the development of novel pharmaceuticals or biochemical reagents.
Wirkmechanismus
The mechanism of action of 5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is methionine–tRNA ligase , an enzyme involved in protein synthesis. The compound may inhibit this enzyme by mimicking the natural substrate, thereby interfering with the translation process . The exact pathways and molecular interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Adenosyl methionine (SAM): A common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation.
Adenosine 5’-monophosphate (AMP): A nucleotide that plays a key role in cellular energy transfer.
Uniqueness
5’-O-[(L-Methionyl)-Sulphamoyl]Adenosine is unique due to its sulphamoyl linkage, which is not commonly found in naturally occurring nucleotides. This structural feature may confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H25N7O7S2 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-5-[(4S)-6-amino-1,4-dihydropurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylsulfanylbutanoyl]sulfamate |
InChI |
InChI=1S/C15H25N7O7S2/c1-30-3-2-7(16)14(25)21-31(26,27)28-4-8-10(23)11(24)15(29-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,13,15,23-24H,2-4,16-17H2,1H3,(H,18,19)(H,21,25)/t7-,8+,10+,11-,13+,15-/m1/s1 |
InChI-Schlüssel |
SQDXXTAOGLOMRP-JJWYTCDVSA-N |
Isomerische SMILES |
CSCC[C@H](C(=O)NS(=O)(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(NC=N[C@H]32)N)O)O)N |
Kanonische SMILES |
CSCCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(NC=NC32)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Morpholin-4-YL-piperidine-1-carboxylic acid [1-(3-benzenesulfonyl-1-propyl-allylcarbamoyl)-2-phenylethyl]-amide](/img/structure/B10778186.png)
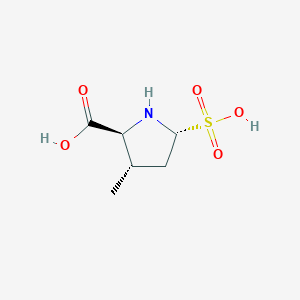

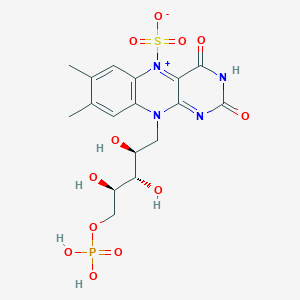
![(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol](/img/structure/B10778228.png)
![N-[4-Hydroxymethyl-cyclohexan-6-YL-1,2,3-triol]-4,6-dideoxy-4-aminoglucopyranoside](/img/structure/B10778232.png)
![(4-nitrophenyl) (3S)-5-phenyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentane-1-sulfonate](/img/structure/B10778239.png)
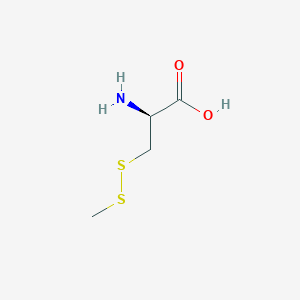
![(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol](/img/structure/B10778247.png)
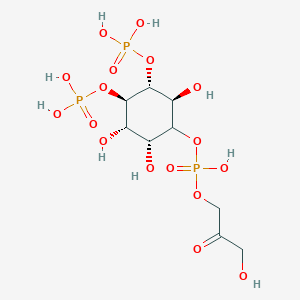
![(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate](/img/structure/B10778260.png)
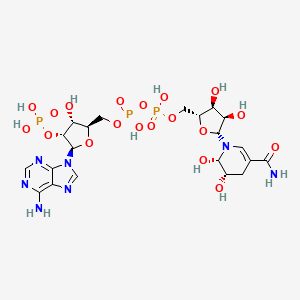
![(2S)-2-[(5-Benzofuran-2-YL-thiophen-2-ylmethyl)-(2,4-dichloro-benzoyl)-amino]-3-phenyl-propionic acid](/img/structure/B10778285.png)
![(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778289.png)